Hex-5-ene-2,4-dione
Description
Hex-5-ene-2,4-dione is a cyclic diketone with a conjugated enone system, characterized by its α,β-unsaturated ketone functionality. This compound is of interest in organic synthesis due to its reactivity in cycloaddition reactions and as a precursor for heterocyclic frameworks.
Properties
CAS No. |
52496-27-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
hex-5-ene-2,4-dione |
InChI |
InChI=1S/C6H8O2/c1-3-6(8)4-5(2)7/h3H,1,4H2,2H3 |
InChI Key |
MSLCOWHBLCTBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-ene-2,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylfuran using supported gold catalysts. This method allows for high selectivity towards the desired product under mild reaction conditions . Another method involves the reaction of ethyl acetoacetate with 3,4-dimethoxycinnamoyl chloride in the presence of sodium hydride, followed by decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using supported metal catalysts. These processes are designed to maximize yield and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are frequently employed.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hex-5-ene-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hex-5-ene-2,4-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins, which can perturb cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives are known for their bioactivity, particularly as lipoxygenase (LOX) inhibitors and lipid peroxidation inhibitors. Key findings from include:
- Lipid Peroxidation Inhibition : Compounds like 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d) showed 84.2% inhibition, outperforming the Trolox standard (62.3%) .
- LOX Inhibition : The highest LOX inhibition (82.9%) was observed in 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione (1s) , comparable to the NDGA standard (80.8%) .
- Halogen Substituents : Derivatives with halogen groups (e.g., 1i , 1p ) exhibited moderate inhibition (~46–49%), suggesting substituent-dependent activity .
Table 1: Bioactivity of Thiazolidine-2,4-dione Derivatives
| Compound | Lipid Peroxidation Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| 1d | 84.2 | N/A |
| 1s | N/A | 82.9 |
| Trolox (Standard) | 62.3 | N/A |
| NDGA (Standard) | N/A | 80.8 |
Pyran-2,4-dione Derivatives
C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives () exhibit unique intermolecular interactions and electronic properties:
- Crystal Stability : Dominated by H...H (34.9–40.2%), O...H (16.5–20.1%), and H...C (13.3–14.5%) contacts in X-ray structures .
- Electronic Properties : Compound 2a (dipole moment = 5.02 D) is more polar than 2b (3.24 D), influencing solubility and reactivity .
- NMR Correlation : DFT-calculated ¹H/¹³C NMR shifts showed excellent agreement with experimental data (R² = 0.93–0.94) .
Table 2: Intermolecular Contacts in Pyran-2,4-dione Derivatives
| Compound | H...H (%) | O...H (%) | H...C (%) |
|---|---|---|---|
| 2a | 40.2 | 20.1 | 14.5 |
| 2b | 34.9 | 16.5 | 13.3 |
Imidazolidin-2,4-dione Derivatives
Imidazolidin-2,4-diones () are synthesized via Strecker reactions and evaluated for pharmacological effects:
- Synthesis: Yields of 70–74% were achieved using phenyl isocyanate/isothiocyanate and amino acids .
- Pharmacology: IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induced acute cardiovascular effects in rats .
Table 3: Selected Imidazolidin-2,4-dione Derivatives
| Compound | Substituents | Pharmacological Focus |
|---|---|---|
| IM-3 | 4-Ethylphenyl, phenyl | CNS effects |
| IM-7 | 4-Isopropylphenyl, phenyl | Cardiovascular effects |
Biological Activity
Hex-5-ene-2,4-dione, also known as 6-(4-methoxyphenyl)this compound, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a hexene backbone with two keto groups and a para-methoxyphenyl substituent. Its molecular formula is C₁₀H₁₀O₂, with an average molecular weight of approximately 162.18 g/mol. The presence of the conjugated diene system enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit human glyoxalase I, an enzyme involved in detoxifying reactive carbonyl species. This inhibition is relevant for managing oxidative stress-related diseases such as diabetes and cancer.
- Protein Interaction : this compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. This process can result in protein cross-linking and denaturation, affecting cellular functions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, modifications to the compound's structure have enhanced its efficacy against prostate, colon, and breast cancer cells .
- A specific analog of this compound was found to inhibit the enzyme tetrahydrofolate reductase more effectively than its parent compound, suggesting a promising avenue for cancer therapy .
-
Antioxidant Properties :
- The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.
-
Anti-inflammatory Effects :
- This compound has been explored for its potential anti-inflammatory properties. Its structural similarity to curcumin suggests that it may modulate signaling pathways involved in inflammation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. The results indicated that certain structural modifications significantly increased cytotoxicity. For example, the introduction of an indole moiety shifted the keto-enol equilibrium towards the keto form, enhancing enzyme inhibition and anticancer activity .
Case Study 2: Glyoxalase I Inhibition
In vitro assays demonstrated that this compound effectively inhibited glyoxalase I activity in human cell lines. This inhibition correlated with reduced levels of methylglyoxal, a toxic byproduct linked to diabetes complications. The findings suggest that this compound could be developed as a therapeutic agent for managing diabetes-related oxidative stress.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
